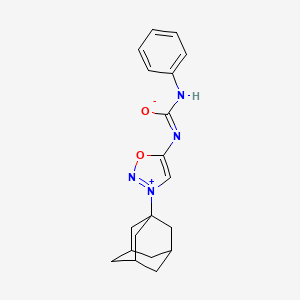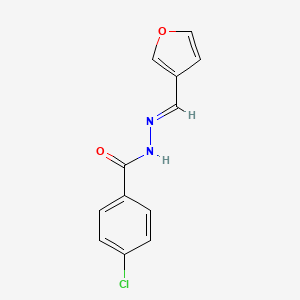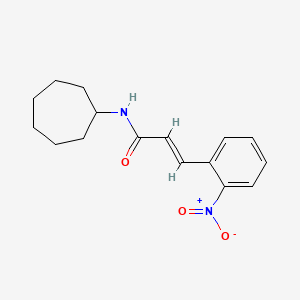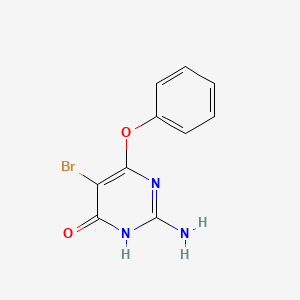![molecular formula C15H14N4O2S B5801079 2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(2-methoxyphenyl)acetamide](/img/structure/B5801079.png)
2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(2-methoxyphenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been found to have unique biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(2-methoxyphenyl)acetamide is not fully understood. However, studies have suggested that this compound may inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, this compound may induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to have unique biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(2-methoxyphenyl)acetamide in lab experiments is its potential applications in cancer research. This compound has been found to have anti-tumor activity and can induce apoptosis in cancer cells. Additionally, this compound has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action and its potential side effects.
Direcciones Futuras
There are several future directions for research on 2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(2-methoxyphenyl)acetamide. One direction is to further explore the mechanism of action of this compound and its potential applications in cancer research. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound. Another direction is to explore the potential side effects of this compound and its safety for use in humans. Finally, research could be done to develop more efficient and cost-effective methods for synthesizing this compound.
Métodos De Síntesis
The synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(2-methoxyphenyl)acetamide has been achieved using various methods. One of the most common methods involves the reaction between 2-bromo-3-(2-methoxyphenyl)propionic acid and 2-mercaptoimidazo[4,5-b]pyridine in the presence of base, followed by further reaction with an amine to form the final product.
Aplicaciones Científicas De Investigación
This compound has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has anti-tumor activity and can induce apoptosis in cancer cells. Additionally, this compound has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-21-12-7-3-2-5-10(12)17-13(20)9-22-15-18-11-6-4-8-16-14(11)19-15/h2-8H,9H2,1H3,(H,17,20)(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJHIVSVEUAZPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=C(N2)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(2-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5801018.png)

![2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B5801030.png)




![1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5801063.png)


